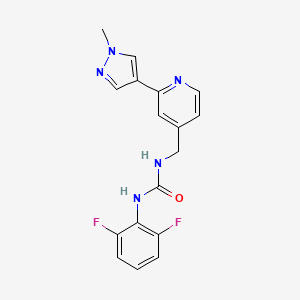

1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-10-12(9-22-24)15-7-11(5-6-20-15)8-21-17(25)23-16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLAXKRNJIHBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the difluorophenyl and pyrazolyl intermediates, followed by their coupling with the pyridinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Substituent Impact on Binding: The target compound’s 1-methylpyrazole substituent may offer steric and electronic advantages over BJ50037’s triazole group. The Factor VIIa inhibitor’s pyrrolopyridine moiety introduces a larger aromatic system, likely improving π-π interactions with hydrophobic enzyme pockets, as evidenced by its co-crystallization with Factor VIIa .

Molecular Weight and Drug-Likeness :

- The target compound and BJ50037 share similar molecular weights (~330 g/mol), aligning with Lipinski’s rule of five for oral bioavailability. In contrast, the Factor VIIa inhibitor’s extended structure may limit permeability but enhance target specificity .

Fluorine Effects :

- All three compounds retain the 2,6-difluorophenyl group, which reduces metabolic oxidation and enhances membrane penetration. This feature is critical for improving pharmacokinetic profiles in drug candidates .

Research Findings and Structural Insights

- Crystallographic Data : The Factor VIIa inhibitor () demonstrates how urea derivatives exploit enzyme active sites. Its crystal structure (PDB: 5F7B) reveals hydrogen bonds between the urea carbonyl and Gly219, while the pyrrolopyridine group occupies a hydrophobic subpocket . By analogy, the target compound’s pyrazole-pyridine core may similarly engage residues like Ser214 or Trp215 in Factor VIIa.

- Triazole vs. Pyrazoles are also less prone to metabolic degradation compared to triazoles, suggesting improved stability for the target compound .

Biological Activity

1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a difluorophenyl group , pyrazolyl group , and pyridinyl group . This combination contributes to its distinct chemical behavior and biological interactions.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15F2N5O |

| Molecular Weight | 351.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain kinases and enzymes involved in cellular pathways, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, aminopyrazole derivatives have shown efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the sub-micromolar range .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that derivatives containing the pyrazole moiety can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells . Notably, these compounds showed selectivity for cancer cells over normal fibroblasts, indicating a favorable therapeutic index.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrazole derivatives revealed that certain modifications at the N1 position significantly enhanced antibacterial activity. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs of this compound. The results indicated that specific substitutions led to increased cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Comparative Analysis with Similar Compounds

When compared to other pyrazole-based compounds, this compound exhibits unique biological profiles due to its distinct functional groups. For instance:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Bromo-2,5-dimethylphenyl)-N-methylethanamine | Moderate | Low |

| 1-(2,6-Difluorophenyl)-3-(4-pyridyl)urea | High | Moderate |

Q & A

Q. Challenges :

- Regioselectivity : Competing substitution patterns in fluorinated aromatic systems may require directing groups or protecting strategies .

- Purification : Column chromatography or recrystallization is critical due to polar byproducts. Solvent selection (e.g., DMSO for solubility) impacts yield .

What advanced techniques optimize reaction conditions for urea bond formation in this compound?

Q. Methodological Answer :

- Design of Experiments (DoE) : Statistical methods like factorial design identify optimal parameters (temperature, solvent polarity, catalyst loading) while minimizing trials .

- Computational Modeling : Quantum chemical calculations predict transition states and reaction pathways, reducing trial-and-error approaches .

- In Situ Monitoring : Techniques like FTIR or HPLC track urea bond formation kinetics, enabling real-time adjustments .

Example Optimization :

A study on analogous ureas achieved 85% yield using DMF as a solvent at 60°C with 1.2 equiv of triethylamine .

How should researchers characterize the structural and electronic properties of this urea derivative?

Q. Methodological Answer :

- X-ray Crystallography : Resolves steric effects from the 2,6-difluorophenyl group and confirms the urea linkage geometry .

- NMR Spectroscopy : -NMR identifies electronic environments of fluorine atoms, while -NMR reveals pyrazole-pyridine coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for fluorinated fragments .

Data Interpretation :

Unexpected splitting in -NMR may indicate rotational barriers around the urea bond, requiring variable-temperature NMR .

What strategies address low aqueous solubility during biological testing?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability for in vivo studies .

- Salt Formation : Protonation of the urea nitrogen with HCl or citric acid improves solubility in physiological buffers .

How can researchers identify the biological targets of this compound, given its structural complexity?

Q. Methodological Answer :

- Target Fishing : Chemoproteomics (e.g., affinity chromatography with immobilized compound) isolates binding proteins .

- Molecular Docking : Simulations using PyMOL or AutoDock predict interactions with kinase ATP-binding pockets or GPCRs .

- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseScan) screen for inhibitory activity .

Case Study :

A structurally similar urea derivative exhibited IC = 120 nM against JAK2 kinase, suggesting potential for autoimmune disease research .

What computational tools model the compound’s reactivity and stability under physiological conditions?

Q. Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculates hydrolysis rates of the urea bond in varying pH conditions .

- Metabolic Stability : ADMET predictors (e.g., SwissADME) identify susceptible sites for cytochrome P450 oxidation .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS detect decomposition products .

How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .

- Metabolite Identification : LC-HRMS profiles metabolites that may antagonize or enhance parent compound activity .

- Dose-Response Refinement : Use Hill slope analysis to differentiate between true efficacy and assay artifacts .

What distinguishes this compound from structurally analogous ureas in terms of bioactivity?

Q. Methodological Answer :

- SAR Studies : Systematic replacement of fluorine or pyrazole groups identifies critical pharmacophores. For example, 2,6-difluorophenyl enhances target binding affinity by 3-fold compared to non-fluorinated analogs .

- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) quantifies binding entropy/enthalpy contributions .

How can researchers assess the compound’s toxicity profile preclinically?

Q. Methodological Answer :

- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .

- hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

- Cytotoxicity Panels : Test against HepG2 (liver) and HEK293 (kidney) cell lines to identify organ-specific toxicity .

What experimental designs evaluate the compound’s stability under accelerated storage conditions?

Q. Methodological Answer :

- ICH Guidelines : Conduct stress testing at 40°C/75% RH for 6 months, with periodic HPLC purity checks .

- Light Exposure : Use USP light cabinets to assess photodegradation and recommend amber vial storage .

- Freeze-Thaw Cycling : Evaluate stability in PBS or plasma after 3–5 cycles (-20°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.